molecular formula C8H7ClO B3217046 7-Chloro-2,3-dihydrobenzofuran CAS No. 1174005-71-0

7-Chloro-2,3-dihydrobenzofuran

Cat. No. B3217046
CAS RN: 1174005-71-0
M. Wt: 154.59 g/mol
InChI Key: AXCVECQVJNATHV-UHFFFAOYSA-N
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Description

7-Chloro-2,3-dihydrobenzofuran is a chemical compound that belongs to the class of benzofurans . Benzofuran compounds are ubiquitous in nature and have been shown to possess strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .


Synthesis Analysis

The synthesis of 2,3-dihydrobenzofuran derivatives has been a subject of interest in recent years. Novel methods for constructing benzofuran rings have been discovered, including a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .


Molecular Structure Analysis

The 2,3-dihydrobenzofuran skeleton comprises a saturated 5-membered oxygen heterocycle fused to a benzene ring with the oxygen atom adjacent to the aromatic system . This ring system confers a rigid shape to a molecule, with a well-defined spatial arrangement of substituents .


Chemical Reactions Analysis

The synthetic approaches to the 2,3-dihydrobenzofuran ring system are classified according to the key bond(s) formed during the construction of the dihydrobenzofuran skeleton . These include the formation of the O-alkyl bond, the O-aryl bond, the aromatic ring, the aryl-C3 bond, the alkyl C2–C3 bond, two-component cyclisation approaches, and rearrangement reactions .

Scientific Research Applications

Electrophilic Character in Protein Labelling

  • Application : 4-Chloro-7-nitrobenzofurazan, related to 7-Chloro-2,3-dihydrobenzofuran, demonstrates electrophilic properties beneficial in protein labeling.
  • Insight : Its electrophilic center at C-6 exhibits high reactivity towards nucleophiles, making it a potential candidate for irreversible protein labeling applications (Baines et al., 1977).

Synthesis of Analgesic Agents

  • Application : this compound compounds have been synthesized for potential use as analgesic agents.
  • Insight : These compounds, synthesized via various chemical reactions, show promise in pain management (Choi et al., 1993).

Antimicrobial Activity

  • Application : Some derivatives of this compound exhibit antimicrobial properties.
  • Insight : These derivatives have shown moderate activity against both Gram-positive and Gram-negative bacteria, indicating their potential in developing new antimicrobial agents (Ravi et al., 2012).

Kinetic Studies in Organic Chemistry

  • Application : this compound derivatives are studied for their kinetic behavior in organic reactions.
  • Insight : Understanding the kinetics of reactions involving these compounds aids in developing more efficient synthetic methods and understanding reaction mechanisms (Baciocchi et al., 1979).

Mechanism of Action

While the specific mechanism of action for 7-Chloro-2,3-dihydrobenzofuran is not mentioned in the search results, benzofuran derivatives have been shown to have a wide range of biological activities .

Safety and Hazards

The safety information for 7-Chloro-2,3-dihydrobenzofuran indicates that it may be harmful in contact with skin, if inhaled, or if swallowed . It may also cause serious eye irritation . Therefore, it’s recommended to use personal protective equipment, ensure adequate ventilation, and avoid breathing dust and contact with skin and eyes .

Future Directions

Benzofuran and its derivatives have attracted much attention due to their biological activities and potential applications as drugs . This suggests that there is potential for future research in this area, particularly in the development of new therapeutic agents. The unique structural features of benzofuran and its wide array of biological activities make it a privileged structure in the field of drug discovery .

properties

IUPAC Name

7-chloro-2,3-dihydro-1-benzofuran
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClO/c9-7-3-1-2-6-4-5-10-8(6)7/h1-3H,4-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXCVECQVJNATHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C1C=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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